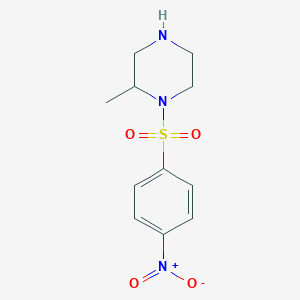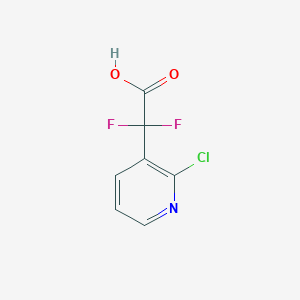
4-((Cyclopentylamino)methyl)-N-((1-methylpyrrolidin-3-yl)methyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of 4-((Cyclopentylamino)methyl)-N-((1-methylpyrrolidin-3-yl)methyl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materialsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
化学反应分析
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions . The major products formed depend on the specific reaction pathway and conditions employed.
科学研究应用
4-((Cyclopentylamino)methyl)-N-((1-methylpyrrolidin-3-yl)methyl)benzenesulfonamide has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound is used in biochemical assays to study enzyme interactions and inhibition.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound is utilized in the synthesis of specialty chemicals and materials
作用机制
The mechanism of action of 4-((Cyclopentylamino)methyl)-N-((1-methylpyrrolidin-3-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action include binding to active sites, altering enzyme activity, and modulating signal transduction pathways .
相似化合物的比较
When compared to similar compounds, 4-((Cyclopentylamino)methyl)-N-((1-methylpyrrolidin-3-yl)methyl)benzenesulfonamide stands out due to its unique structural features and functional groups. Similar compounds include:
4-(pyrrolidin-3-yl)benzonitrile derivatives: These compounds share a similar core structure but differ in their substituents and functional groups.
Other benzenesulfonamide derivatives: These compounds have variations in the amino and alkyl groups attached to the benzenesulfonamide core
The uniqueness of this compound lies in its specific combination of cyclopentylamino and pyrrolidinyl groups, which confer distinct chemical and biological properties.
属性
分子式 |
C18H29N3O2S |
|---|---|
分子量 |
351.5 g/mol |
IUPAC 名称 |
4-[(cyclopentylamino)methyl]-N-[(1-methylpyrrolidin-3-yl)methyl]benzenesulfonamide |
InChI |
InChI=1S/C18H29N3O2S/c1-21-11-10-16(14-21)13-20-24(22,23)18-8-6-15(7-9-18)12-19-17-4-2-3-5-17/h6-9,16-17,19-20H,2-5,10-14H2,1H3 |
InChI 键 |
WRHNFEVAEHACQU-UHFFFAOYSA-N |
规范 SMILES |
CN1CCC(C1)CNS(=O)(=O)C2=CC=C(C=C2)CNC3CCCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(3-Methylcyclohexyl)methyl]-1H-pyrazol-3-amine](/img/structure/B13082118.png)






![7-(Oxolan-3-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13082162.png)
![3-[2-Chloro-4-(trifluoromethyl)-phenoxy]propanenitrile](/img/structure/B13082171.png)



![2-(Propan-2-yl)pyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B13082217.png)
![(1S)-2-Azabicyclo[2.2.1]heptane-4-carboxylic acid](/img/structure/B13082218.png)
